Spiro[indoline-3,2'-[1,3]dioxan]-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[1,3-dioxane-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-11(14-6-3-7-15-11)8-4-1-2-5-9(8)12-10/h1-2,4-5H,3,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCFCMNSACXKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=CC=CC=C3NC2=O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347859 | |
| Record name | Spiro-(1,3-dioxane-2,3'-indolin)-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54906-22-8 | |
| Record name | Spiro-(1,3-dioxane-2,3'-indolin)-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Spiro Indoline 3,2 1 2 Dioxan 2 One and Its Analogues
Retrosynthetic Analysis of the Spiro[indoline-3,2'-Current time information in Tiruchirappally, IN.researchgate.netdioxan]-2-one Core
A retrosynthetic analysis of the spiro[indoline-3,2'- Current time information in Tiruchirappally, IN.researchgate.netdioxan]-2-one core reveals several potential disconnection pathways. The most logical approach involves the disconnection of the C-O bonds within the 1,3-dioxane (B1201747) ring, leading back to a 3-substituted-3-hydroxyoxindole derivative and a suitable 1,3-dicarbonyl equivalent or a diol. This key intermediate, a 3,3-disubstituted oxindole (B195798), can be further disconnected at the C3-spirocyclic bond.
A primary disconnection strategy targets the formation of the spirocyclic core from isatin (B1672199) or its derivatives. This approach envisions the isatin C3-carbonyl group as a key electrophilic center for the formation of the spirocyclic junction. The retrosynthesis suggests that the spiro[indoline-3,2'- Current time information in Tiruchirappally, IN.researchgate.netdioxan]-2-one core can be constructed from isatin and a suitable three-carbon dielectrophile or a related synthon.
An alternative retrosynthetic approach involves the intramolecular cyclization of a suitably functionalized oxindole precursor. For instance, an o-haloanilide intermediate bearing a pendant dioxane-forming moiety could undergo an intramolecular α-arylation to construct the spirooxindole scaffold acs.org. This strategy relies on the formation of the oxindole ring as a final step in the synthesis of the spirocyclic system.
Classical Synthetic Approaches to Spirooxindole Systems (e.g., involving Isatins)
Classical synthetic methodologies for the construction of spirooxindole systems have traditionally relied on the versatile reactivity of isatins. These approaches can be broadly categorized into multi-step linear syntheses and more efficient convergent strategies.
Multi-Step Linear Syntheses
Multi-step linear syntheses of spirooxindoles often involve the sequential modification of the isatin core to introduce the necessary functionality for the formation of the spirocyclic ring. A typical sequence may begin with the Knoevenagel condensation of isatin with an active methylene (B1212753) compound to generate a 3-ylideneoxindole. Subsequent reactions, such as Michael additions or cycloadditions, can then be employed to construct the spiro-fused ring.
For example, the synthesis of a spiro[dihydropyridine-oxindole] derivative has been achieved through a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature rsc.org. While this is a one-pot reaction, the underlying transformations represent a sequence of classical reactions that could be performed in a stepwise manner.
Convergent Synthetic Strategies
Convergent synthetic strategies, particularly multicomponent reactions (MCRs), have emerged as powerful tools for the rapid and efficient construction of complex spirooxindole frameworks. These reactions allow for the formation of multiple bonds in a single operation from three or more starting materials, offering significant advantages in terms of atom economy and operational simplicity.
Isatin-based MCRs are widely employed for the synthesis of a diverse range of spirooxindoles. A prominent example is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the condensation of isatins with α-amino acids, with various dipolarophiles. This strategy has been successfully utilized to synthesize spiro[pyrrolidin-3,3'-oxindole] derivatives with high stereoselectivity nih.gov.
The following table provides examples of convergent syntheses of spirooxindole analogues:
| Spirooxindole Analogue | Starting Materials | Reaction Type | Reference |
| Spiro[dihydropyridine-oxindoles] | Arylamine, Isatin, Cyclopentane-1,3-dione | Three-component reaction | rsc.org |
| Spiro[pyrrolidin-3,3'-oxindoles] | Isatin, α-Amino acid, Dipolarophile | 1,3-Dipolar cycloaddition | nih.gov |
| Spiro[chromene-4,3′-indoline] derivatives | Isatin, Malononitrile, Dimedone | Multicomponent reaction | nih.gov |
| Pyrazolopyridine-based spirooxindoles | Isatin derivatives, 5-phenyl-1H-pyrazol-3-amine, Tetronic acid or Barbituric acid | Three-component reaction | acs.org |
Modern Catalytic Methods for Spiro[indoline-3,2'-Current time information in Tiruchirappally, IN.researchgate.netdioxan]-2-one Synthesis
The advent of modern catalytic methods has revolutionized the synthesis of spirooxindoles, enabling the development of highly efficient and stereoselective transformations. These methods are broadly classified into transition metal-catalyzed and organocatalytic strategies.
Transition Metal-Catalyzed Cyclization and Coupling Reactions
Transition metal catalysis offers a versatile platform for the synthesis of spirooxindoles through various reaction pathways, including cyclization and coupling reactions. A wide range of transition metals, such as silver (Ag), manganese (Mn), zinc (Zn), iron (Fe), and gold (Au), have been employed as catalysts in these transformations nih.gov.
For instance, silver nanoparticles have been utilized to catalyze the condensation reaction between isatin, a β-diketone, and enamines in water to afford spirooxindoles in high yields nih.gov. Similarly, gold(III) catalysts have been shown to be effective in the reaction of 4-hydroxycoumarin and N-substituted isatins to produce spirooxindole derivatives nih.gov. These methods often proceed under mild reaction conditions and are compatible with a broad range of functional groups.
The following table summarizes selected examples of transition metal-catalyzed synthesis of spirooxindole analogues:
| Catalyst | Starting Materials | Spirooxindole Analogue | Reference |
| Ag nanoparticles | Isatin, β-diketone, Enamines | Spirooxindoles | nih.gov |
| NaAuCl4·2H2O | 4-Hydroxycoumarin, N-substituted isatins | Spirooxindoles | nih.gov |
| ZnS NPs | Isatin, Malononitrile, Dimedone | Spiro[chromene-4,3′-indoline] | nih.gov |
| MnFe2O4 | Isatin, Anilinolactone, Dimedone | Spirooxindoles | nih.gov |
| NiCl2 | Phthalhydrazide, Isatin, Activated methylene compound | Pyrazolophthalazinyl spirooxindoles | nih.gov |
Organocatalytic Strategies for Spiro-System Formation
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral spirooxindoles. Chiral organocatalysts, such as bifunctional thioureas, squaramides, N-heterocyclic carbenes (NHCs), and chiral phosphoric acids, can activate substrates through various non-covalent interactions, leading to high levels of stereocontrol.
Organocascade strategies, where a single organocatalyst promotes a sequence of reactions, have been particularly successful in the enantioselective synthesis of complex spirooxindoles from simple starting materials. These reactions often proceed via enamine or iminium ion intermediates. For example, bifunctional cinchona-derived squaramide organocatalysts have been used in a Michael/cyclization cascade reaction of 3-isothiocyanato oxindoles and chalcones to afford pyrrolidinyl spirooxindoles with excellent diastereo- and enantioselectivities.
A quinine-derived bifunctional squaramide catalyst has been found to be efficient for the domino reaction between isatin-derived N-Boc ketimines and γ-hydroxy enones, leading to the asymmetric synthesis of spirooxindole embedded oxazolidines. Furthermore, chiral phosphoric acid catalysts have been successfully employed in the asymmetric three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters to provide spirooxindole derivatives with high enantiopurity.
The following table provides examples of organocatalytic approaches to spirooxindole analogues:
| Organocatalyst Type | Reaction Type | Spirooxindole Analogue | Reference |
| Bifunctional Cinchona-derived Squaramide | Michael/cyclization cascade | Pyrrolidinyl spirooxindoles | |
| Quinine-derived Bifunctional Squaramide | Domino reaction | Spirooxindole-oxazolidines | |
| Chiral Phosphoric Acid | 1,3-Dipolar cycloaddition | Spiro[pyrrolidin-3,3'-oxindoles] | |
| N-Heterocyclic Carbene (NHC) | [2+2] cycloaddition | Spirocyclic oxindole-β-lactones | |
| Hydrogen-bond catalyst | Multicomponent reaction | Spirooxindoles with three contiguous stereogenic centers | nih.gov |
Photoredox and Electrochemical Methods in Spiro Compound Synthesis
Modern synthetic chemistry has increasingly embraced photoredox and electrochemical methods for their ability to facilitate novel transformations under mild conditions.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures, including spirooxindoles. This method uses a photocatalyst, such as fac-Ir(ppy)3, which, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. rsc.orgcapes.gov.br For instance, a photoredox-catalyzed carbamoyl radical-initiated dearomative spirocyclization has been developed to access spiro-cyclohexadiene oxindoles. acs.org In a model reaction, 2-([1,1′-biphenyl]-2-yl(methyl)amino)-2-oxoacetic acid was converted to the corresponding spiro product using 4CzIPN as the photocatalyst and LiOH as the base, under irradiation with a 455 nm blue LED. acs.org This approach demonstrates the potential of photoredox catalysis to construct spirooxindole systems by forming C-C bonds through radical pathways.
Electrochemical Methods: Electrochemical synthesis offers a reagent-free and environmentally benign alternative for driving chemical reactions. In the context of spirooxindole synthesis, electrochemical studies, such as cyclic voltammetry, have been used to investigate the redox properties of these compounds. Research has shown that spirooxindole derivatives are electro-active, indicating their suitability for synthesis or modification via electrochemical means. While specific electrochemical methods for the direct synthesis of the spiro[indoline-3,2'- rsc.orgacs.orgdioxan]-2-one ring system are not extensively documented, the established electrochemical activity of the broader spirooxindole class suggests a promising area for future synthetic exploration.
Stereoselective Synthesis of Enantiopure Spiro[indoline-3,2'-rsc.orgacs.orgdioxan]-2-one Derivatives
The construction of chiral spiro-cyclic frameworks is a significant challenge in organic synthesis. rsc.orgrsc.org The creation of enantiopure spirooxindoles is of particular interest due to their prevalence in biologically active molecules.
Chiral Auxiliary-Based Approaches
The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a key bond-forming step. After the desired stereocenter is set, the auxiliary is removed. While this method has been widely applied in asymmetric synthesis, specific examples detailing its use for the synthesis of enantiopure Spiro[indoline-3,2'- rsc.orgacs.orgdioxan]-2-one are not prominent in recent literature, which tends to favor catalytic asymmetric methods.
Asymmetric Catalysis in Spiro Compound Formation
Asymmetric catalysis, particularly organocatalysis, has become a dominant strategy for the enantioselective synthesis of spirooxindoles. acs.orgresearchgate.net This approach utilizes small chiral organic molecules to catalyze reactions, creating chiral products with high enantiomeric excess (ee).
Various organocatalysts, such as those derived from cinchona alkaloids (quinine and quinidine) and chiral thioureas, have proven highly effective. acs.orgacs.org For example, a quinine-derived squaramide catalyst was found to be efficient in the domino reaction between isatin-derived N-Boc ketimines and γ-hydroxy enones to produce spirooxindole embedded oxazolidines with high diastereoselectivity and enantioselectivity. acs.org Similarly, a quinine-derived thiourea catalyst bearing a cyclohexyl group successfully catalyzed the reaction of isatylidene malononitrile and 1-(2-hydroxyphenyl)butane-1,3-dione, yielding a spirooxindole product in 90% yield and 93% ee. acs.org These methods often involve cascade or domino reactions, where multiple bonds and stereocenters are formed in a single operation, showcasing the efficiency of asymmetric catalysis. rsc.orgresearchgate.net
| Reactants | Catalyst Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Isatylidene malononitrile + 1-(2-hydroxyphenyl)butane-1,3-dione | Quinine-derived thiourea | Spirooxindole-tetrahydroxanthone | 90% | 93% | acs.org |
| Isatin derived N-Boc ketimines + γ-hydroxy enones | Quinine-derived squaramide | Spirooxindole-oxazolidine | Good | High | acs.org |
| Hydroxyenals + (E)-3-alkylideneindolin-2-ones | (R)-DPPOTMS/AcOH | Spiro[chroman-3,3′-indolin]-2′-one | Good | High | rsc.org |
Diastereoselective Synthetic Routes
When a molecule has multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is crucial. Many synthetic routes to spirooxindoles are designed to be highly diastereoselective. Multicomponent reactions, where three or more reactants combine in a single step, are particularly effective for achieving high diastereoselectivity in the synthesis of complex spiro-heterocycles. rsc.orgbeilstein-journals.org
For example, the 1,3-dipolar cycloaddition of azomethine ylides (generated in situ from isatins and an amino acid) with a dipolarophile is a widely used method that often proceeds with high regio- and diastereoselectivity to form spiropyrrolidine oxindoles. rsc.orgfrontiersin.org Similarly, a DABCO-promoted annulation reaction between bindone and 3-phenacylideneoxindoles afforded spiro[indeno[1,2-a]fluorene-5,3′-indoline] derivatives with high diastereoselectivity. acs.org The stereochemical outcome is often governed by minimizing steric interactions in the transition state, leading to the thermodynamically favored diastereomer. rsc.org The Darzens reaction of phenacyl bromides with isatins to form spiro-oxirane-oxindoles also demonstrates control over diastereoselectivity. nih.govbeilstein-journals.org
Green Chemistry Principles and Sustainable Synthesis of Spiro[indoline-3,2'-rsc.orgacs.orgdioxan]-2-one
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scispace.comresearchgate.net These principles are increasingly being applied to the synthesis of spirooxindoles.
Solvent-Free Methodologies and Mechanochemistry
Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. scispace.com Solvent-free and mechanochemical approaches have been successfully applied to the synthesis of spirooxindoles.
Solvent-Free Synthesis: Many multicomponent reactions for spirooxindole synthesis can be performed under solvent-free conditions, often with the aid of microwave or ultrasonic irradiation to accelerate the reaction. researchgate.nettandfonline.com These methods not only reduce waste but can also lead to shorter reaction times and higher yields. For instance, fast, solvent-free multicomponent reactions of isatins, malononitrile, and bicyclic C-H acids catalyzed by sodium acetate have been shown to produce spirooxindoles in yields of 90-98% within 15 minutes. researchgate.net
Mechanochemistry: This technique involves conducting reactions by grinding solid reactants together, sometimes with a small amount of liquid (liquid-assisted grinding) or a catalyst. nih.gov High-speed ball milling is a common mechanochemical technique. The synthesis of spiro[indole–pyrrolidine] derivatives has been achieved by milling isatin and malononitrile, followed by condensation with an isothiocyanate derivative. nih.gov This solvent-free method occurs at ambient temperature with short reaction times and excellent yields, offering a sustainable alternative to traditional solvent-based synthesis.
| Method | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Mechanochemistry (Ball Milling) | Isatin, Malononitrile, Isothiocyanate | 25 Hz, 20 min, piperidine additive | Solvent-free, ambient temperature, short reaction time, high yield (97%) | nih.gov |
| Solvent-Free MCR | Isatins, Malononitrile, CH-acids | Sodium acetate catalyst, 15 min | Fast, high yields (90-98%), reduced solvent waste | researchgate.net |
| Ultrasonic Irradiation | Isatin, Aromatic amines, 1,3-dicarbonyls | Organocatalyst, Ethanol-water | Short reaction times, high yields, green solvent system | tandfonline.com |
| Lipase Catalysis | Isatins, Cycloketones, Malononitrile | Aqueous media | Biocatalysis, mild conditions, environmentally friendly | mdpi.com |
Aqueous Phase Reactions and Use of Renewable Solvents
The use of water as a solvent in organic synthesis offers significant environmental and economic advantages over conventional organic solvents due to its non-toxicity, non-flammability, and widespread availability. While the direct ketalization of isatins to form spiro[indoline-3,2'- researchgate.nettandfonline.comdioxan]-2-one in purely aqueous media can be challenging due to the low solubility of the reactants, water has been successfully employed as a medium for other multicomponent reactions involving isatin to produce different spirooxindole derivatives. For instance, catalyst-free and base-free three-component reactions of isatins, amino acids, and but-2-ynedioates have been efficiently carried out in water under microwave irradiation, demonstrating the feasibility of aqueous media for constructing complex spirooxindole scaffolds nih.gov. Similarly, multicomponent reactions for the synthesis of novel spiropyrroloisatins have been effectively performed in aqueous media at room temperature chemrevlett.com.
The application of green and renewable solvents is another cornerstone of sustainable synthesis. Polyethylene glycol (PEG), for example, has emerged as a biodegradable and non-toxic solvent for various organic transformations, including those involving isatin derivatives. Its properties as a phase-transfer catalyst and its recyclability make it an attractive alternative to volatile organic compounds.
Solvent-free reaction conditions represent an ideal green chemistry approach, completely eliminating solvent-related waste. The synthesis of isatin ketals and thioketals has been successfully achieved under solvent-free conditions, often facilitated by grinding or ultrasound irradiation researchgate.nettandfonline.comresearchgate.net. These methods not only reduce environmental impact but can also lead to shorter reaction times and higher yields.
Table 1: Examples of Green Solvents in Spirooxindole Synthesis
| Reaction Type | Green Solvent/Condition | Catalyst/Promoter | Key Advantages |
| Synthesis of Spirooxindole-pyrrolidines nih.gov | Water | Microwave Irradiation | Catalyst-free, short reaction times, high yields |
| Synthesis of Spiropyrroloisatins chemrevlett.com | Aqueous Medium | CuO/ZnO@MWCNTs | Eco-friendly, room temperature |
| Asymmetric Aldol Reaction of Isatin researchgate.net | MeCN/H₂O | Earthworm Extract | Use of biocatalyst, mild conditions |
| Ketalization of Isatins researchgate.net | Solvent-free | Ultrasound Irradiation | Reduced waste, efficiency |
| Reactions involving Isatin Derivatives researchgate.net | Polyethylene Glycol (PEG) | Various | Biodegradable, non-toxic, recyclable solvent |
Heterogeneous Catalysis and Reusable Catalytic Systems
The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a critical aspect of sustainable chemical synthesis. For the synthesis of spiro[indoline-3,2'- researchgate.nettandfonline.comdioxan]-2-one, which is formed via the ketalization of isatin with 1,3-propanediol (B51772), several reusable catalytic systems have been investigated. These catalysts are often solid acids that can be filtered off after the reaction, minimizing waste and catalyst loss.
One of the most promising systems involves the use of iron oxide (Fe₃O₄) magnetic nanoparticles (MNPs) as a recyclable catalyst for the ketalization of isatins researchgate.net. This method is particularly advantageous as it often proceeds under solvent-free conditions, and the catalyst can be easily recovered using an external magnet. This approach provides good to excellent yields of the desired ketals researchgate.net.
Other environmentally benign solid catalysts have also proven effective. Montmorillonite K10, a type of clay, has been used as an efficient catalyst for preparing isatin ketals, particularly under microwave irradiation in solvent-free conditions researchgate.net. Keggin heteropolyacids, such as H₃PW₁₂O₄₀, are another class of solid acid catalysts that enable the fast and selective preparation of isatin ketals with high yields researchgate.net. These catalysts offer the benefits of high acidity and the potential for reuse, although deactivation can sometimes occur due to the deposition of organic residues researchgate.net.
Table 2: Heterogeneous Catalysts for Isatin Ketalization
| Catalyst | Reactants | Solvent/Condition | Yield | Reusability | Reference |
| Fe₃O₄ Magnetic Nanoparticles | Isatin, Diols | Solvent-free, Ultrasound | Good-Excellent | Easily recovered with a magnet and reused | researchgate.net |
| Montmorillonite K10 Clay | Isatin, Diols | Solvent-free, Microwave | High | Reusable solid catalyst | researchgate.net |
| Keggin Heteropolyacids (e.g., H₃PW₁₂O₄₀) | Isatin, 5-Chloroisatin, Diols | Solvent-free | High | Can be reused, potential for activity loss | researchgate.net |
Reactivity and Chemical Transformations of Spiro Indoline 3,2 1 2 Dioxan 2 One Derivatives
Functionalization and Derivatization at the Indoline (B122111) Moiety
The indoline portion of the molecule contains two primary sites for functionalization: the benzene (B151609) ring and the nitrogen atom of the lactam. The dioxane ring's stability allows for these sites to be modified without interference from the C3 position.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of the indoline core is susceptible to electrophilic aromatic substitution. The inherent reactivity of isatin (B1672199), the precursor to the title compound, shows that such substitutions typically occur at the C5 and C7 positions. researchgate.netresearchgate.net The amino group of the indoline ring is an activating, ortho-, para-director, while the adjacent carbonyl group is deactivating. This push-pull electronic effect directs incoming electrophiles primarily to the C5 position (para to the nitrogen) and to a lesser extent, the C7 position (ortho to the nitrogen).
Common electrophilic substitution reactions applicable to this system include halogenation and nitration.
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, onto the aromatic ring can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org For instance, bromination can install a bromine atom at the C5 position, a key functional handle for further cross-coupling reactions.
Nitration: The nitration of isatin is a well-documented process that yields 5-nitroisatin. semanticscholar.orgacs.org Applying similar conditions (e.g., a mixture of nitric and sulfuric acid) to spiro[indoline-3,2'- researchgate.netacs.orgdioxan]-2-one is expected to produce the corresponding 5-nitro derivative, introducing a versatile nitro group that can be reduced to an amine or used in other transformations.
| Reaction | Reagents | Position of Substitution | Resulting Derivative |
| Bromination | Br₂ / FeBr₃ | C5 | 5-Bromo-spiro[indoline-3,2'- researchgate.netacs.orgdioxan]-2-one |
| Nitration | HNO₃ / H₂SO₄ | C5 | 5-Nitro-spiro[indoline-3,2'- researchgate.netacs.orgdioxan]-2-one |
N-Alkylation and Acylation Reactions on the Indoline Nitrogen
The nitrogen atom of the indoline lactam is a nucleophilic site that can be readily functionalized through alkylation or acylation. These reactions are crucial as they not only introduce a wide variety of substituents but also modify the chemical properties of the indoline nucleus, often reducing its lability towards bases. nih.gov
N-alkylation is typically performed by first generating the isatin anion with a base, followed by reaction with an alkylating agent like an alkyl halide. nih.gov Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF). nih.gov Microwave-assisted methods have been shown to significantly accelerate these reactions, reduce solvent usage, and improve yields. nih.gov A diverse range of alkyl, benzyl, and other functionalized groups can be introduced using this method. nih.govrsc.org Similarly, N-acylation can be achieved by reacting the indoline nitrogen with acyl chlorides or anhydrides under basic conditions.
| Reaction Type | Alkylating/Acylating Agent | Base / Solvent | Resulting N-Substituent |
| N-Alkylation | Ethyl Chloroacetate | K₂CO₃ / DMF | -CH₂COOEt |
| N-Alkylation | Benzyl Bromide | Cs₂CO₃ / DMF | -CH₂Ph |
| N-Alkylation | Propargyl Bromide | K₂CO₃ / DMF | -CH₂C≡CH |
| N-Acylation | Acetyl Chloride | Triethylamine / CH₂Cl₂ | -COCH₃ |
Transformations Involving theresearchgate.netacs.orgDioxan Ring System
The researchgate.netacs.orgdioxan ring serves as a robust protecting group for the C3-carbonyl of the original isatin scaffold. Its primary chemical transformation is its removal under acidic conditions to regenerate the ketone, a critical step for subsequent functionalization.
Ring-Opening Reactions and Subsequent Chemical Derivations
The acetal (B89532) linkage of the dioxane ring is stable under neutral and basic conditions but is readily cleaved by acid-catalyzed hydrolysis. This ring-opening reaction regenerates the C3-keto group, converting the spiro[indoline-3,2'- researchgate.netacs.orgdioxan]-2-one derivative back into the corresponding isatin derivative. This deprotection is arguably the most important reaction of the dioxane moiety, as it unmasks the reactive center of the molecule.
Once the ketone is revealed, a vast array of chemical derivations can be performed. For example, the regenerated isatin derivative can undergo:
Friedel-Crafts Alkylation: Reaction with electron-rich arenes in the presence of a strong acid or Lewis acid catalyst can yield 3,3-diaryl oxindoles. acs.orgresearchgate.net
Aldol Condensation: Base-catalyzed condensation with active methylene (B1212753) compounds can lead to the formation of 3-substituted-2-oxindoles. nih.govnih.gov
Wittig Reaction: Reaction with phosphorus ylides can convert the C3-carbonyl into an exocyclic double bond, forming 3-ylideneoxindoles.
Grignard Reaction: Addition of organometallic reagents like Grignard reagents can produce 3-alkyl/aryl-3-hydroxyoxindoles.
Hydrolysis and Transacetalization Reactions
Hydrolysis: The standard method for cleaving the dioxane ring is treatment with an acid catalyst in the presence of water. Catalysts such as p-toluenesulfonic acid (p-TsOH) are commonly used for the formation of such acetals from isatins and diols, and the reverse reaction (hydrolysis) proceeds under similar acidic, aqueous conditions. nih.gov This reaction is an equilibrium process, and the presence of excess water drives it towards the ketone product.
Transacetalization: In the presence of a different diol and an acid catalyst under anhydrous conditions, it is possible to exchange the 1,3-propanediol (B51772) unit for another. For instance, reacting spiro[indoline-3,2'- researchgate.netacs.orgdioxan]-2-one with ethylene (B1197577) glycol under acidic conditions could lead to the formation of its analog, spiro[1,3-dioxolane-2,3′-indolin]-2′-one. nih.gov
Reactions at the Spiro Center (C-3 of Indoline) for Structural Diversification
Direct functionalization at the C3 spiro center of spiro[indoline-3,2'- researchgate.netacs.orgdioxan]-2-one is not feasible due to the steric hindrance and stability of the acetal. However, this position becomes the focal point for achieving structural diversity after the deprotection of the dioxane ring. By using the dioxane as a temporary protecting group, chemists can perform reactions on the indoline nucleus (as described in section 3.1) and then unmask the C3-ketone to build complex, polycyclic, and spirocyclic systems.
The regenerated isatin core is a versatile building block for constructing a wide range of spirooxindoles through various reactions, including:
Multicomponent Reactions: Isatins are frequently used in one-pot multicomponent reactions to generate highly complex molecular architectures. For example, reactions with arylamines and cyclic 1,3-diones can produce novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org
1,3-Dipolar Cycloadditions: The C3-carbonyl can be converted into an azomethine ylide precursor. The subsequent in-situ 1,3-dipolar cycloaddition with various dipolarophiles is a powerful method for constructing spiro-pyrrolidine and spiro-indolizine ring systems fused to the oxindole (B195798) core. st-andrews.ac.uk
Palladium-Catalyzed Allylic Alkylation: More advanced strategies involve palladium-catalyzed reactions followed by intramolecular cyclization to create novel spiro[indoline-3,2′-pyrrol]-2-one skeletons. rsc.org
Condensation Reactions: Simple condensation with aminobenzamides or other bifunctional nucleophiles can lead to the formation of other fused heterocyclic systems, such as spiro-quinazolines. mdpi.com
| Reaction Type (Post-Deprotection) | Reactants | Key Transformation at C3 | Resulting Spiro System |
| Multicomponent Reaction | Isatin, Arylamine, Cyclopentane-1,3-dione | Condensation/Cyclization | Spiro[dihydropyridine-oxindole] beilstein-journals.org |
| 1,3-Dipolar Cycloaddition | Isatin, Pipecolic Acid, Alkene | Ylide formation & Cycloaddition | Spiro[indoline-indolizine] st-andrews.ac.uk |
| Condensation | Isatin, 2-Aminonorbornene carboxamide | Imine formation & Cyclization | Spiro[methanoquinazoline-indoline] mdpi.com |
| Allylic Alkylation/Cyclization | Isatin derivative, Vinyl benzoxazinanone | Pd-catalyzed alkylation | Spiro[indoline-pyrrol] rsc.org |
Stereochemical Inversion and Retention at the Spiro Carbon
The stereochemical stability of the spiro carbon at the C3 position of the indoline ring is a critical aspect of spiro-oxindole chemistry. However, research detailing specific reactions that proceed with either inversion or retention of stereochemistry at a pre-existing spiro center in Spiro[indoline-3,2'- nih.govmdpi.comdioxan]-2-one derivatives is limited. The focus of most studies lies in controlling the stereochemistry during the initial formation of the spiro center.
Interestingly, studies on related spiro-oxindole compounds have noted the potential for stereochemical lability. For instance, enantiomers of a spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-dione derivative, while separable, were observed to undergo rapid racemization, indicating that the spiro center can be configurationally unstable under certain conditions mdpi.com. This suggests that the energy barrier for ring-opening and closing, or other isomerization pathways, may be accessible, although specific mechanisms for the dioxan-containing derivative have not been elucidated.
Multi-Component Reactions (MCRs) for Spiro[indoline-3,X'-heterocycle] Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies for constructing complex molecular architectures, such as spiro[indoline-3,X'-heterocycle] systems, from simple starting materials in a single step. These reactions, frequently initiated from isatin and its derivatives, demonstrate the versatility of the oxindole core in generating molecular diversity.
A prominent example is the [3+2] cycloaddition reaction, which is widely used to synthesize spiro[indoline-3,2′-pyrrolidine] derivatives. This one-pot, three-component reaction typically involves isatin, an amino acid (such as sarcosine (B1681465) or L-thioproline), and a dipolarophile. The in situ generation of an azomethine ylide from isatin and the amino acid is followed by its cycloaddition to an electron-deficient alkene, yielding highly functionalized spiro-pyrrolidine oxindoles with excellent regio- and diastereoselectivity. nih.govmdpi.com
Another versatile MCR involves the base-promoted reaction of ammonium (B1175870) acetate, isatins, and in situ-generated 3-isatyl-1,4-dicarbonyl compounds. This approach has been successfully employed to create novel dispiro systems. Depending on the structure of the dicarbonyl compound, the reaction can selectively produce either dispiro[indoline-3,2'-quinoline-3',3''-indoline] or dispiro[indoline-3,2'-pyrrole-3',3''-indoline] derivatives in good yields. beilstein-journals.org
Furthermore, three-component reactions have been developed to synthesize other spiroheterocycles, including:
Spiro[furan-2,3′-indoline]-3-carboxylates , formed from anilines, isatins, and diethyl acetylenedicarboxylate, often catalyzed by ionic liquids. mdpi.com
Spiro[dihydropyridine-oxindoles] , synthesized from an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature. beilstein-journals.org
Spiro[cyclopentane-1, 3'-indolines] , which can be formed from the reaction of alkyl isocyanides, dialkyl acetylenedicarboxylates, and 3-phenacylideneoxindole. researchgate.net
| Reactants | Resulting Spiroheterocycle Core | Key Conditions | Reference |
|---|---|---|---|
| Isatin, Amino Acid, Dipolarophile | Spiro[indoline-3,2'-pyrrolidine] | In situ generation of azomethine ylide, [3+2] cycloaddition | nih.govmdpi.com |
| Isatin, Ammonium Acetate, 3-Isatyl-1,4-dicarbonyl compound | Dispiro[indoline-3,2'-quinoline/pyrrole] | Piperidine catalyst, selective cyclization | beilstein-journals.org |
| Isatin, Aniline (B41778), Diethyl Acetylenedicarboxylate | Spiro[furan-2,3'-indoline] | Ionic liquid catalyst, ultrasonic irradiation | mdpi.com |
| Isatin, Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | Acetic acid, room temperature | beilstein-journals.org |
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Pathways and Intermediates
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling selectivity. For the synthesis of spiro-oxindoles via MCRs, several pathways have been proposed and investigated.
In the 1,3-dipolar cycloaddition reaction for forming spiro-pyrrolidines, the established mechanism begins with the condensation of isatin and an amino acid (e.g., sarcosine) to form an unstable iminium species. This is followed by decarboxylation to generate a highly reactive azomethine ylide, which serves as the 1,3-dipole. This intermediate is then trapped by a dipolarophile in a [3+2] cycloaddition to construct the spiro-pyrrolidine ring. nih.govmdpi.com
The synthesis of spiro[furan-2,3′-indoline] derivatives is believed to proceed through a different pathway. The reaction is initiated by the formation of an intermediate, diethyl 2-(phenylamino)fumarate, from the aniline and diethyl acetylenedicarboxylate. Simultaneously, the catalyst (e.g., an acidic ionic liquid) activates the isatin by protonating the C3-carbonyl group. A subsequent nucleophilic attack of the fumarate (B1241708) intermediate on the activated isatin leads to a new intermediate which then undergoes cyclization and elimination to yield the final spiro product. mdpi.com
The selective formation of dispiro[indoline-quinoline] versus dispiro[indoline-pyrrole] systems is explained by the differing reactivity of the intermediate formed after the initial Michael addition. When the intermediate contains an ethoxycarbonyl group, subsequent cyclization involves the carbonyl of the 1,3-cyclohexanedione (B196179) moiety. However, when a benzoyl group is present, the amino group selectively attacks the more reactive benzoyl carbonyl, leading to the formation of the pyrrole (B145914) ring while the dione (B5365651) moiety remains unreacted. beilstein-journals.org
Analysis of Regioselectivity and Stereoselectivity
A significant advantage of the MCRs used to synthesize spiro-oxindoles is their often high degree of selectivity, yielding a single isomer from multiple possibilities.
The regioselectivity of the [3+2] cycloaddition reaction is governed by electronic factors. The electron-rich carbon of the azomethine ylide preferentially attacks the more electrophilic β-carbon of the α,β-unsaturated dipolarophile. This selectivity can be rationalized by analyzing the frontier molecular orbitals (FMO) of the reactants. Furthermore, secondary orbital interactions between the carbonyl group of the dipolarophile and the azomethine ylide can further stabilize the transition state leading to the observed regioisomer. nih.gov
These cycloaddition reactions are also noted for their high diastereoselectivity, typically producing only one of the four possible diastereomers. nih.gov Similarly, the three-component synthesis of dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives proceeds with high diastereoselectivity. The relative configuration of the products has been confirmed through X-ray crystallography, which revealed a trans-configuration between the two adjacent oxindole scaffolds. beilstein-journals.org The precise control over stereochemistry is a hallmark of these reactions, making them powerful tools for the synthesis of structurally complex molecules.
| Reaction Type | Selectivity Type | Controlling Factors | Reference |
|---|---|---|---|
| [3+2] Cycloaddition for Spiro-pyrrolidines | Regioselective | Electronic effects (FMO), secondary orbital interactions | nih.gov |
| [3+2] Cycloaddition for Spiro-pyrrolidines | Diastereoselective | Concerted cycloaddition pathway favoring a specific transition state | nih.gov |
| Three-component reaction for Dispiro-quinolines | Diastereoselective | Thermodynamically favored product formation, confirmed by X-ray crystallography | beilstein-journals.org |
| Three-component reaction for Dispiro-quinolines vs. Dispiro-pyrroles | Chemoselective | Relative reactivity of carbonyl groups in the reaction intermediate | beilstein-journals.org |
Advanced Structural and Conformational Analysis of Spiro Indoline 3,2 1 2 Dioxan 2 One Derivatives
Spectroscopic Methodologies for Complex Structural Elucidation
Spectroscopic methods provide a powerful, non-destructive means of probing the molecular structure of spirooxindole derivatives in various states. Each technique offers unique insights, and their combined application allows for a comprehensive structural assignment.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of spiro[indoline-3,2'- nih.govmdpi.comdioxan]-2-one derivatives in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbon atoms, respectively. nih.gov For instance, the ¹H NMR spectrum typically reveals characteristic signals for the aromatic protons of the indoline (B122111) ring, the N-H proton (if unsubstituted), and the methylene (B1212753) protons of the dioxane ring.
To resolve complex spin systems and definitively assign signals, two-dimensional (2D) NMR techniques are employed. mdpi.com
¹H-¹H COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, establishing connectivity between adjacent protons, such as those within the aromatic ring and the dioxane moiety.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons (like the spiro C3 carbon) and piecing together the molecular framework. mdpi.com
For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is paramount. researchgate.net This technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. By analyzing the cross-peaks in a NOESY spectrum, the relative stereochemistry of substituents and the preferred conformation of the flexible dioxane ring (e.g., chair, boat, or twist-boat) can be determined. For example, NOE correlations between protons on the indoline unit and protons on the dioxane ring can define the spatial orientation of the two ring systems relative to each other.
Table 1: Representative ¹H NMR Data for a Spirooxindole Derivative Interactive data table based on reported values for analogous structures.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Indoline) | ~10.4 | s (singlet) | - |
| Ar-H | 6.8 - 7.4 | m (multiplet) | - |
| O-CH₂ (Dioxane) | ~4.3 | m (multiplet) | - |
| O-CH₂-CH₂ (Dioxane) | ~2.1 | m (multiplet) | - |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of newly synthesized Spiro[indoline-3,2'- nih.govmdpi.comdioxan]-2-one derivatives. mdpi.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula for the measured mass. mdpi.com By comparing the experimentally determined exact mass with the theoretical mass calculated for the proposed structure, the molecular formula can be unequivocally confirmed, ruling out other potential formulas with the same nominal mass. This confirmation is a standard requirement for the characterization of new chemical entities. mdpi.com
Table 2: Example of HRMS Data for Molecular Formula Confirmation
| Proposed Formula | C₁₁H₁₁NO₃ |
| Calculated Exact Mass | 205.0739 |
| Experimentally Found Mass | 205.0742 |
| Mass Difference (ppm) | 1.46 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For Spiro[indoline-3,2'- nih.govmdpi.comdioxan]-2-one derivatives, IR spectroscopy is particularly useful for identifying key structural motifs. The spectra of these compounds are dominated by characteristic absorption bands that confirm the integrity of the core structure.
Key diagnostic peaks include:
A strong absorption band typically in the range of 1710-1740 cm⁻¹, corresponding to the C=O stretching vibration of the lactam (amide) group in the oxindole (B195798) ring. mdpi.com
A sharp band around 3200-3400 cm⁻¹ for the N-H stretching vibration, if the indoline nitrogen is unsubstituted. mdpi.com
Strong C-O stretching bands for the ether linkages within the dioxane ring, usually found in the 1050-1250 cm⁻¹ region.
Bands corresponding to aromatic C-H and C=C stretching vibrations from the indoline moiety.
Table 3: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretch | 3200 - 3400 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (Lactam) | Stretch | 1710 - 1740 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-O (Ether) | Stretch | 1050 - 1250 |
Spiro[indoline-3,2'- nih.govmdpi.comdioxan]-2-one derivatives possess a chiral spirocenter at the C3 position. When these compounds are synthesized as single enantiomers or resolved from a racemic mixture, Circular Dichroism (CD) spectroscopy becomes a powerful tool for determining their absolute configuration. mdpi.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer.
The absolute configuration is typically assigned by comparing the experimental CD spectrum with a theoretically predicted spectrum generated by time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., R or S). A match between the experimental and calculated spectra provides strong evidence for the assignment of the absolute stereochemistry of the spirocenter. This method is particularly valuable when single crystals suitable for X-ray crystallography cannot be obtained.
X-ray Crystallography for Absolute Configuration and Detailed Conformational Studies
While spectroscopic methods provide invaluable structural data, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govijpca.org It provides precise information on bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecular conformation and the absolute configuration of all stereocenters. nih.gov
Single-crystal X-ray diffraction analysis of Spiro[indoline-3,2'- nih.govmdpi.comdioxan]-2-one and its derivatives provides the most detailed structural insights. researchgate.net By analyzing the diffraction pattern of a single crystal, a complete 3D model of the molecule can be constructed. mdpi.com
Studies on the closely related Spiro[1,3-dioxolane-2,3′-indolin]-2′-one reveal that the indol-2-one (B1256649) ring system is nearly planar. nih.govresearchgate.net The five-membered dioxolane ring in that structure adopts a slightly distorted conformation. researchgate.net For the six-membered dioxane ring in Spiro[indoline-3,2'- nih.govmdpi.comdioxan]-2-one, a chair conformation is generally expected, as it minimizes steric and torsional strain. The crystallographic data would confirm this and precisely define the degree of puckering and the orientation (axial or equatorial) of any substituents.
Furthermore, the crystal structure analysis reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds, which play a crucial role in stabilizing the crystal packing. nih.govresearchgate.net For example, in N-unsubstituted derivatives, the N-H group can act as a hydrogen bond donor, often forming hydrogen bonds with the lactam oxygen of an adjacent molecule. nih.govresearchgate.net
Table 4: Representative Single-Crystal X-ray Diffraction Data for a Related Spirooxindole Analog (Spiro[1,3-dioxolane-2,3′-indolin]-2′-one)
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 7.484 (2) | nih.govresearchgate.net |
| b (Å) | 5.650 (1) | nih.govresearchgate.net |
| c (Å) | 20.942 (5) | nih.govresearchgate.net |
| β (°) ** | 97.889 (8) | nih.govresearchgate.net |
| Volume (ų) ** | 877.1 (4) | nih.govresearchgate.net |
| Z | 4 | nih.govresearchgate.net |
Analysis of Intermolecular Interactions and Crystal Packing in the Solid State
The supramolecular architecture of Spiro[indoline-3,2'- Current time information in Le Flore County, US.rsc.orgdioxan]-2-one derivatives in the solid state is predominantly dictated by a network of intermolecular hydrogen bonds. The presence of an N-H donor group on the indoline ring and a C=O acceptor group facilitates the formation of robust N-H···O hydrogen bonds. These interactions are a recurring motif in the crystal packing of related spiro-oxindole structures, often leading to the formation of well-defined one-dimensional chains or more complex three-dimensional networks. nih.govresearchgate.net
Table 1: Potential Intermolecular Interactions in Spiro[indoline-3,2'- Current time information in Le Flore County, US.rsc.orgdioxan]-2-one
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| Hydrogen Bond | N-H (Indoline) | C=O (Indoline) | 2.8 - 3.2 | Primary structural motif, formation of chains/sheets |
| C-H···O Interaction | C-H (Aromatic/Aliphatic) | O (Dioxane/Carbonyl) | 3.0 - 3.5 | Stabilization of primary motifs |
| π-π Stacking | Indoline Benzene (B151609) Ring | Indoline Benzene Ring | 3.3 - 3.8 | Contributes to packing efficiency |
Conformational Dynamics and Energetics of the Spiro System
The conformational landscape of Spiro[indoline-3,2'- Current time information in Le Flore County, US.rsc.orgdioxan]-2-one is largely defined by the behavior of the six-membered 1,3-dioxane (B1201747) ring and its fusion to the rigid indoline system.
Ring Conformations of theCurrent time information in Le Flore County, US.rsc.orgDioxane Moiety and their Interplay
Consistent with extensive studies on 1,3-dioxane systems, the dioxane ring in Spiro[indoline-3,2'- Current time information in Le Flore County, US.rsc.orgdioxan]-2-one is expected to adopt a chair conformation as its lowest energy state. thieme-connect.deacs.org This conformation minimizes torsional strain and non-bonded interactions within the ring. The chair conformation is significantly more stable than boat or twist-boat forms. The energy barrier for the chair-to-twist transition in 1,3-dioxane is notably higher than that in cyclohexane, a consequence of the shorter C-O bond lengths compared to C-C bonds. thieme-connect.de The presence of the spiro center and the bulky indoline moiety is likely to further influence the energetics of this conformational equilibrium.
Table 2: Typical Conformational Data for a 1,3-Dioxane Ring in a Chair Conformation
| Parameter | Value |
| C-O Bond Length | ~1.43 Å |
| C-C Bond Length | ~1.52 Å |
| O-C-O Angle | ~112° |
| C-O-C Angle | ~111° |
| Dihedral Angles | ±55-60° |
Impact of the Spiro Junction on Overall Molecular Shape and Flexibility
The spirocyclic fusion at the C3 position of the indoline ring imposes significant conformational constraints on the entire molecule. The indolin-2-one moiety is largely planar, and its rigid nature restricts the conformational freedom of the attached 1,3-dioxane ring. The spiro junction serves as a pivot point, but the steric bulk of the two perpendicular ring systems dictates a relatively fixed three-dimensional arrangement.
Dynamic Spectroscopic Studies of Conformational Equilibria
While specific dynamic spectroscopic studies for Spiro[indoline-3,2'- Current time information in Le Flore County, US.rsc.orgdioxan]-2-one have not been extensively reported in the reviewed literature, variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the principal technique for investigating such conformational equilibria. nih.govrsc.org
In a hypothetical VT-NMR experiment, one would expect to observe distinct signals for the axial and equatorial protons of the 1,3-dioxane ring at low temperatures, where the chair-to-chair interconversion is slow on the NMR timescale. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into a time-averaged signal at higher temperatures where the ring flipping is rapid. researchgate.net Analysis of the line shapes at different temperatures would allow for the determination of the activation energy (ΔG‡) for the chair-to-chair interconversion, providing quantitative insight into the conformational flexibility of the dioxane ring within this specific spiro system. The expected energy barrier would be influenced by the substitution pattern on the dioxane ring and the steric demands of the spiro-fused indoline moiety.
Computational and Theoretical Studies on Spiro Indoline 3,2 1 2 Dioxan 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Detailed quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule. However, specific studies applying these methods to Spiro[indoline-3,2'- farmaceut.orgnih.govdioxan]-2-one have not been found in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
An analysis of the Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and its behavior in chemical reactions. There are no available research findings that report on the HOMO-LUMO energy gap or the distribution of these orbitals for Spiro[indoline-3,2'- farmaceut.orgnih.govdioxan]-2-one.
Table 1: Frontier Molecular Orbital Data for Spiro[indoline-3,2'- farmaceut.orgnih.govdioxan]-2-one
| Parameter | Value |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
No published data is available for the FMO properties of this specific compound.
Electrostatic Potential Surface Analysis for Interaction Sites
Electrostatic Potential (ESP) surface maps are instrumental in identifying nucleophilic and electrophilic sites within a molecule, thereby predicting its interaction with other chemical species. A literature search did not yield any studies that have generated or analyzed the ESP map for Spiro[indoline-3,2'- farmaceut.orgnih.govdioxan]-2-one.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior
Molecular dynamics simulations offer insights into the dynamic behavior of molecules, including their conformational flexibility and interactions with solvents. This area of study also appears to be uninvestigated for Spiro[indoline-3,2'- farmaceut.orgnih.govdioxan]-2-one.
Exploration of Conformational Landscapes and Flexibility
Table 2: Conformational Analysis of Spiro[indoline-3,2'- farmaceut.orgnih.govdioxan]-2-one
| Conformational State | Relative Energy | Population (%) |
|---|---|---|
| Chair | Data Not Available | Data Not Available |
| Boat | Data Not Available | Data Not Available |
| Twist-Boat | Data Not Available | Data Not Available |
No research data on the conformational analysis of this molecule is currently available.
Simulation of Solvent Effects on Molecular Conformation
The influence of different solvents on the conformational stability and behavior of Spiro[indoline-3,2'- farmaceut.orgnih.govdioxan]-2-one has not been reported. MD simulations in explicit or implicit solvent models would be necessary to understand how the molecular structure and dynamics change in various chemical environments, but such data is not available in the current body of scientific literature.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, which can then be validated against experimental data to confirm structural assignments. For complex heterocyclic systems like Spiro[indoline-3,2'- nih.govbohrium.comdioxan]-2-one, theoretical calculations can provide invaluable insights into their NMR and vibrational spectra.
NMR Chemical Shift Prediction and Validation
While specific computational studies detailing the NMR chemical shift prediction for Spiro[indoline-3,2'- nih.govbohrium.comdioxan]-2-one are not extensively documented in the available research, the methodology is widely applied to analogous spiro-indoline structures. Theoretical calculations, typically using Density Functional Theory (DFT) methods, can predict ¹H and ¹³C NMR chemical shifts. These predicted values are then compared with experimental data obtained from synthesized compounds to affirm the proposed molecular structure.
For instance, in studies of other spiro-indoline derivatives, such as certain Spiro[indoline-3,2'-pyrrolidine]-2,4''-diones, the characterization is confirmed using ¹H-NMR and ¹³C-NMR spectroscopy nih.gov. The experimental shifts observed for protons and carbons in the indoline (B122111) and spiro-linked rings provide a benchmark for validation. A strong correlation between the computationally predicted and experimentally observed chemical shifts would provide high confidence in the structural assignment of Spiro[indoline-3,2'- nih.govbohrium.comdioxan]-2-one.
Table 1: Representative Experimental NMR Chemical Shifts for an Analogous Spiro-Indolinone Compound Data presented is for a representative Spiro[indoline-3,2'-pyrrolidine] derivative for illustrative purposes.
| Atom/Group | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| Indolyl NH | 10.22 | - |
| Aromatic Protons | 6.69 - 7.12 | 110.15 - 142.14 |
| Spiro Carbon (C-3) | - | 71.36 |
| Pyrrolidinyl Protons | 3.37 - 4.71 | 45.7 - 57.3 |
| Indolyl C=O | - | 176.73 |
Source: Adapted from experimental data on related spiro-indolinone compounds.
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are crucial for interpreting infrared (IR) spectra. These computations can predict the frequencies and intensities of vibrational modes (e.g., stretching, bending) within a molecule. By comparing the calculated spectrum with the experimental IR spectrum, specific absorption bands can be assigned to the corresponding functional groups and vibrational motions.
For related spirooxindole compounds, experimental FT-IR analysis has been used to identify key functional groups. For example, characteristic absorption bands for the hydroxyl group (-OH), carbonyl groups (C=O) of the indoline ring, and C-N bonds are typically observed mdpi.com. Computational analysis for Spiro[indoline-3,2'- nih.govbohrium.comdioxan]-2-one would be expected to predict the vibrational frequencies for the amide C=O stretch, the C-N stretch of the indoline ring, the C-O stretches of the dioxane ring, and the aromatic C-H bands. Discrepancies between calculated and experimental frequencies are often accounted for by applying a scaling factor to the computed values.
Table 2: Typical Experimental IR Absorption Bands for Functional Groups in Spirooxindole Analogs
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Indoline) | Stretching | ~3186 |
| C=O (Indoline Amide) | Stretching | 1710 - 1726 |
| C=C (Aromatic) | Stretching | 1610 - 1615 |
| C-O (Ether linkage) | Stretching | ~1248 |
| C-N (Amine/Amide) | Stretching | 1055 - 1153 |
Source: Adapted from experimental data on various spiro-indolinone derivatives. nih.govmdpi.com
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical studies are instrumental in understanding the intricate details of chemical reactions, including the pathways, intermediates, and transition states involved in the synthesis of complex molecules like Spiro[indoline-3,2'- nih.govbohrium.comdioxan]-2-one.
Energy Profiles of Key Synthetic Transformations
Computational modeling can map the potential energy surface of a reaction, providing a detailed energy profile. This profile illustrates the energy changes as reactants are converted into products, highlighting the activation energies associated with transition states and the relative stabilities of intermediates. While a specific energy profile for the synthesis of Spiro[indoline-3,2'- nih.govbohrium.comdioxan]-2-one is not available, studies on the synthesis of other spiro-indoline compounds, often involving multicomponent or cycloaddition reactions, demonstrate this approach. beilstein-journals.org
For example, the synthesis of spiro[indoline-3,2'-pyrrolidines] via a [3+2] cycloaddition reaction has been investigated computationally. nih.gov DFT calculations are used to locate the transition state structures and calculate the activation barriers, thereby explaining the feasibility and kinetics of the proposed reaction pathway. A plausible mechanism often involves the formation of key intermediates, and computational analysis can confirm their stability and role in the reaction cascade. mdpi.combeilstein-journals.org
Insights into Regioselectivity and Stereoselectivity from a Theoretical Perspective
Many synthetic routes to spiro-indoline compounds can potentially yield multiple isomers. Computational studies are critical for explaining and predicting the observed regioselectivity and stereoselectivity.
Regioselectivity: In reactions like the 1,3-dipolar cycloaddition used to form related spiro-pyrrolidine oxindoles, the orientation of the dipole and dipolarophile determines the final product. derpharmachemica.com Theoretical analyses, such as Frontier Molecular Orbital (FMO) theory and calculations of global and local reactivity indices, can explain why one regioisomer is formed preferentially. nih.gov These studies often show that the observed regioselectivity is governed by the electronic properties of the reactants, where the most favorable orbital interactions lead to the experimentally isolated product. nih.gov
Stereoselectivity: The formation of the spiro center creates a stereogenic carbon, and reactions can often lead to different diastereomers. Computational modeling can determine the energies of the transition states leading to these different stereoisomers. The product distribution is typically controlled by thermodynamic or kinetic factors. For example, in the synthesis of certain dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives, a high diastereoselectivity was observed. beilstein-journals.org This was attributed to the large steric hindrance between the bulky oxindole (B195798) scaffolds, which favors the formation of the more thermodynamically stable trans-configured product. Computational calculations of the energies of the possible diastereomeric products and their corresponding transition states can validate such experimental observations. beilstein-journals.org
In Silico Molecular Docking and Interaction Studies with Biological Targets (focused on molecular mechanism)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how potential drug candidates, such as spiro-indoline derivatives, interact with biological targets at a molecular level.
While docking studies specifically featuring Spiro[indoline-3,2'- nih.govbohrium.comdioxan]-2-one are not prominently reported, the spiro-indolinone scaffold is a common feature in molecules designed and evaluated as inhibitors for various protein targets, particularly in cancer research. connectjournals.comdocumentsdelivered.com In silico docking of analogous compounds has provided crucial insights into their mechanism of action.
These studies typically involve docking the spiro-indoline ligand into the active site of a target protein, such as a kinase or receptor. The results are analyzed to identify key molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For example, docking studies of novel spiro[indoline-3, 4'-piperidine]-2-ones against the c-Met receptor tyrosine kinase identified specific hydrogen bonding and hydrophobic interactions responsible for their inhibitory activity. documentsdelivered.com Similarly, other spirooxindole derivatives have been docked against targets like EGFR and VEGFR-2, revealing binding modes that explain their antiproliferative effects. nih.govresearchgate.net The binding energy (or docking score) calculated from these simulations provides an estimate of the ligand's binding affinity, which can be correlated with experimental bioactivity data. mdpi.commdpi.com
Table 3: Illustrative Molecular Docking Results for Analogous Spiro-Indolinone Compounds with Biological Targets
| Compound Class | Biological Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Spiro[indoline-3,5'-pyrroline]-2,2'dione derivative | EGFR | -6.55 | Not Specified |
| Spiro[indoline-3,5'-pyrroline]-2,2'dione derivative | HER-2 | -7.27 | Not Specified |
| Spiro[indoline-2-one] derivative | Estrogen Receptor (3EQM) | -9.30 | MET374, ALA438, ARG115 |
| Spiro[5,8-methanoquinazoline-2,3′-indoline] derivative | SARS-CoV-2 Main Protease (6LU7) | Not Specified | Not Specified |
Source: Data adapted from molecular docking studies on various spiro-indolinone analogs for illustrative purposes. mdpi.comconnectjournals.commdpi.com
Binding Site Prediction and Ligand-Target Interaction Modeling
There is no available scientific literature that describes the prediction of biological binding sites or models the interaction between Spiro[indoline-3,2'- bldpharm.comsigmaaldrich.comdioxan]-2-one and specific protein targets. While molecular docking studies have been performed for a wide array of other spiro[indoline-2-one] derivatives against targets such as SARS-CoV-2 main protease, human mast cell tryptase, tyrosine kinase, and various cancer-related proteins, this specific compound has not been the subject of such investigations. bohrium.comnih.govmdpi.com
Structure-Activity Relationship (SAR) Studies based on Computational Parameters
Similarly, no structure-activity relationship (SAR) studies based on computational parameters for Spiro[indoline-3,2'- bldpharm.comsigmaaldrich.comdioxan]-2-one have been published. QSAR studies are common for series of spirooxindole analogues to correlate calculated molecular descriptors with observed biological activities, such as anticancer or antiviral efficacy. rsc.orgnih.gov These studies help in designing more potent compounds. The absence of such a study for the title compound indicates a lack of biological activity data and computational analysis for a series of its derivatives.
While public databases contain some computationally generated molecular descriptors for Spiro[indoline-3,2'- bldpharm.comsigmaaldrich.comdioxan]-2-one, this information is automatically calculated and does not stem from a specific research study aimed at elucidating its therapeutic potential.
Computed Molecular Descriptors for Spiro[indoline-3,2'- bldpharm.comsigmaaldrich.comdioxan]-2-one
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C11H11NO3 | PubChem nih.gov |
| Molecular Weight | 205.21 g/mol | PubChem nih.gov |
| XLogP3 | 0.7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Topological Polar Surface Area | 47.6 Ų | PubChem nih.gov |
Applications and Potential in Chemical Synthesis and Advanced Materials
Spiro[indoline-3,2'-researchgate.netberkeley.edudioxan]-2-one as a Privileged Building Block in Complex Molecule Synthesis
The rigid, three-dimensional framework of Spiro[indoline-3,2'- researchgate.netberkeley.edudioxan]-2-one makes it an attractive starting point for the synthesis of intricate molecular structures. nih.gov The inherent stereochemistry of the spiro center provides a scaffold upon which complex side chains and additional ring systems can be constructed with a high degree of stereocontrol.
Synthesis of Natural Product Analogues Incorporating the Spirooxindole Unit
The spirooxindole core is present in numerous alkaloids and other natural products that exhibit a wide range of biological activities. nih.govnih.govmdpi.com Consequently, Spiro[indoline-3,2'- researchgate.netberkeley.edudioxan]-2-one and related structures are valuable intermediates in the synthesis of natural product analogues. rsc.org Organic chemists utilize this scaffold to create simplified or modified versions of complex natural products, aiming to retain or enhance their biological activity while improving their synthetic accessibility. nih.gov The synthesis often involves leveraging the existing spirocyclic core and functionalizing the indoline (B122111) nitrogen, the aromatic ring, or by modifying the dioxane ring. rsc.org
Construction of Novel Heterocyclic Scaffolds
The chemical reactivity of the lactam and dioxane moieties within Spiro[indoline-3,2'- researchgate.netberkeley.edudioxan]-2-one allows for its transformation into a variety of novel heterocyclic systems. beilstein-journals.org For example, selective ring-opening of the dioxane portion can provide access to functionalized oxindole (B195798) derivatives, which can then be cyclized to form new heterocyclic rings. Similarly, reactions targeting the lactam bond can lead to the formation of different indole-based scaffolds. This versatility makes it a valuable tool for diversity-oriented synthesis, enabling the rapid generation of libraries of complex and diverse molecules for biological screening. nih.gov
Role in Medicinal Chemistry Research and Scaffold Design
The spirooxindole framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. researchgate.netberkeley.edu The specific structural features of Spiro[indoline-3,2'- researchgate.netberkeley.edudioxan]-2-one provide a solid foundation for the rational design of new therapeutic agents. nih.govmdpi.com
Design Principles for Ligand Development Based on Spiro[indoline-3,2'-researchgate.netberkeley.edudioxan]-2-one
The design of ligands based on this spirooxindole scaffold takes advantage of its well-defined three-dimensional shape and the strategic placement of functional groups capable of forming key interactions with biological macromolecules. mdpi.com The core structure presents several points for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize binding to a specific target.
| Structural Feature | Role in Ligand Design |
| Spirocyclic Center | Provides a rigid, three-dimensional conformation, reducing the entropic penalty upon binding to a target. |
| Oxindole NH Group | Acts as a hydrogen bond donor, crucial for anchoring the ligand in a binding pocket. |
| Lactam Carbonyl Group | Functions as a hydrogen bond acceptor, another key interaction point. |
| Dioxane Oxygen Atoms | Can participate in hydrogen bonding or other polar interactions. |
| Aromatic Ring | Offers a site for substitution to modulate properties like solubility, lipophilicity, and to introduce additional binding interactions (e.g., pi-stacking, hydrophobic interactions). |
Exploration of Molecular Targets and Mechanism-Based Inhibitors
Spirooxindole derivatives have been shown to interact with a wide array of biological targets, including enzymes and proteins involved in various disease pathways. mdpi.com They are particularly known for their potential as inhibitors of enzymes like kinases, proteases, and phosphatases. nih.govnih.gov The electrophilic nature of the C3 spiro-carbon and the carbonyl group of the oxindole ring can facilitate covalent interactions with nucleophilic residues in an enzyme's active site, leading to irreversible or mechanism-based inhibition. nih.gov
Research has focused on designing spirooxindole-based molecules that can selectively target proteins implicated in cancer and other diseases. rsc.orgresearchgate.net For instance, derivatives have been developed as inhibitors of the MDM2-p53 interaction, a key target in oncology. mdpi.com The rigid scaffold allows for the precise positioning of substituents to mimic the binding of natural ligands or to interact with allosteric sites. mdpi.com
| Potential Molecular Target Class | Examples | Therapeutic Area |
| Kinases | EGFR, VEGFR-2 | Cancer |
| Proteases | Caspases, Cathepsins | Apoptosis, Cancer |
| Phosphatases | PTP1B | Diabetes, Obesity |
| Protein-Protein Interactions | MDM2-p53 | Cancer |
| Enzymes | Phosphodiesterase 1 (PDE-1), Ecto-5′-nucleotidase (CD73) | Cancer, Inflammation |
Potential in Materials Science or Supramolecular Chemistry
While the primary focus for Spiro[indoline-3,2'- researchgate.netberkeley.edudioxan]-2-one and its analogues has been in the life sciences, the unique structural and electronic properties of the spirooxindole scaffold suggest potential applications in materials science and supramolecular chemistry. The rigid, well-defined geometry of these molecules could be exploited for the construction of ordered molecular assemblies, such as liquid crystals or organic frameworks. The presence of hydrogen bond donors and acceptors facilitates the formation of predictable intermolecular interactions, which are fundamental to the design of supramolecular structures. Furthermore, the incorporation of this scaffold into polymer backbones could impart specific conformational constraints and properties to the resulting materials. However, research in these areas for this specific compound type is still in its nascent stages.
Development of Chiral Catalysts or Ligands Incorporating the Spiro Structure
The inherent chirality and rigid conformational structure of spiro[indoline-3,2'- nih.govbeilstein-journals.orgdioxan]-2-one make it a promising scaffold for the design of novel chiral catalysts and ligands for asymmetric synthesis. The field of asymmetric catalysis heavily relies on the development of effective chiral ligands that can induce high stereoselectivity in chemical transformations. Spirocyclic compounds, in general, have gained prominence in this area due to their well-defined and sterically hindered environments, which can effectively control the approach of substrates to a metal center.
Derivatives of spiro[indoline-3,2'- nih.govbeilstein-journals.orgdioxan]-2-one could be functionalized at various positions, such as the nitrogen atom of the indoline ring or the aromatic ring, to introduce coordinating groups (e.g., phosphines, amines, or oxazolines). These modified structures could then act as ligands for transition metals (e.g., rhodium, ruthenium, palladium, iridium), forming chiral catalysts for a range of asymmetric reactions. The fixed spatial arrangement of the spirocyclic backbone would play a crucial role in creating a chiral pocket around the metal center, thereby influencing the enantioselectivity of the catalytic process.
Table 1: Potential Asymmetric Reactions Catalyzed by Chiral Ligands Derived from Spiro[indoline-3,2'- nih.govbeilstein-journals.orgdioxan]-2-one
| Asymmetric Reaction | Potential Metal Catalyst | Expected Outcome |
| Hydrogenation | Rhodium, Ruthenium, Iridium | Enantiomerically enriched alkanes, alcohols, or amines |
| Hydrosilylation | Rhodium, Palladium | Chiral alcohols or silanes |
| Allylic Alkylation | Palladium | Enantioselective formation of C-C bonds |
| Cycloaddition Reactions | Copper, Nickel | Stereocontrolled synthesis of cyclic compounds |
The synthesis of chiral spirooxindoles is a significant challenge in organic synthesis, and various catalytic asymmetric methods have been developed for their construction. nih.govresearchgate.net These synthetic advancements can, in turn, be leveraged to produce enantiomerically pure spiro[indoline-3,2'- nih.govbeilstein-journals.orgdioxan]-2-one derivatives for use as catalysts or ligands.
Integration into Functional Polymers or Nanomaterials
The incorporation of unique molecular scaffolds into polymers and nanomaterials is a rapidly growing field, aiming to impart specific functionalities to these materials. The spiro[indoline-3,2'- nih.govbeilstein-journals.orgdioxan]-2-one structure possesses features that could be advantageous in the design of functional materials.
For instance, the polarity and hydrogen-bonding capabilities of the amide group in the indoline ring could influence the self-assembly properties of polymers or the surface characteristics of nanomaterials. By attaching polymerizable groups to the spiro compound, it could be incorporated as a monomer into polymer chains, potentially affecting the polymer's thermal stability, mechanical properties, or chiroptical behavior.
In the realm of nanomaterials, spiro[indoline-3,2'- nih.govbeilstein-journals.orgdioxan]-2-one derivatives could be grafted onto the surface of nanoparticles (e.g., silica, gold, or quantum dots). This surface modification could be used to introduce chirality to the nanomaterial, which is of interest for applications in chiral sensing, enantioselective separation, and asymmetric catalysis. Furthermore, the biological activity often associated with spirooxindole scaffolds could be harnessed in the development of drug delivery systems, where the spiro compound acts as a targeting ligand or a component of a biodegradable polymer matrix.
Methodological Advancements Facilitated by Research on the Compound
While direct methodological breakthroughs attributed solely to research on spiro[indoline-3,2'- nih.govbeilstein-journals.orgdioxan]-2-one are not widely reported, the broader investigation into the synthesis of spirooxindoles has led to significant advancements in synthetic organic chemistry. The pursuit of efficient and stereoselective methods for constructing the spirocyclic core has driven innovation in catalytic and cascade reactions.
Research into the synthesis of complex spirooxindoles often involves the development of novel multicomponent reactions, where three or more starting materials are combined in a single step to generate a complex product. beilstein-journals.org These reactions are highly atom-economical and environmentally friendly. The challenges associated with controlling the stereochemistry at the spirocenter have also spurred the development of new organocatalytic and transition-metal-catalyzed methods. rsc.org
For example, cascade reactions, where a series of intramolecular transformations are triggered by a single event, have proven to be a powerful tool for the rapid construction of intricate molecular architectures, including spirooxindoles. The insights gained from the synthesis of various spirooxindole derivatives, including those with oxygen-containing spiro-rings, contribute to a deeper understanding of reaction mechanisms and stereochemical control. This knowledge is transferable to the synthesis of other complex molecules and has a broad impact on the field of organic synthesis.
Table 2: Key Synthetic Strategies for Spirooxindole Construction
| Synthetic Strategy | Description | Key Advantages |
| Multicomponent Reactions | Three or more reactants combine in a one-pot reaction to form a complex product. | High atom economy, operational simplicity, and diversity of accessible structures. |
| Cascade (Domino) Reactions | A sequence of intramolecular reactions occurs under a single set of reaction conditions. | Rapid increase in molecular complexity from simple starting materials. |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of the reaction. | Access to enantiomerically pure compounds, which is crucial for pharmaceutical applications. |
| 1,3-Dipolar Cycloadditions | Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. | Efficient construction of heterocyclic spiro-rings. |
The continuous effort to synthesize structurally diverse spirooxindoles, including those with the spiro-dioxane motif, pushes the boundaries of synthetic methodology and provides new tools for chemists to construct complex molecules with high precision and efficiency.
Future Perspectives and Research Challenges for Spiro Indoline 3,2 1 2 Dioxan 2 One Chemistry
Unexplored Synthetic Avenues and Methodologies
The development of novel and efficient synthetic routes to construct the spiro[indoline-3,2'- Current time information in Le Flore County, US.mdpi.comdioxan]-2-one scaffold is a primary area for future investigation. While classical methods may involve the condensation of isatin (B1672199) with suitable 1,3-diol precursors, there is considerable scope for the development of more sophisticated and versatile strategies.
One promising avenue is the exploration of multicomponent reactions (MCRs). These reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient means of generating molecular complexity from simple precursors. acs.orgnih.gov The design of novel MCRs that directly yield the spiro[indoline-3,2'- Current time information in Le Flore County, US.mdpi.comdioxan]-2-one core would be a significant advancement, enabling the rapid generation of diverse libraries of analogues for biological screening and other applications.
Furthermore, the application of transition-metal catalysis could unlock new synthetic disconnections for this spirocyclic system. nih.gov For instance, palladium-catalyzed allylic alkylation followed by an intramolecular cyclization could be a viable strategy. rsc.org The development of novel catalyst systems that can facilitate the direct and stereocontrolled formation of the spirocyclic junction would be of particular interest.
Below is a table summarizing potential unexplored synthetic methodologies for Spiro[indoline-3,2'- Current time information in Le Flore County, US.mdpi.comdioxan]-2-one.
| Methodology | Description | Potential Advantages |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form the target molecule. | High atom economy, operational simplicity, and rapid access to molecular diversity. |
| Transition-Metal Catalysis | Utilization of transition metals to catalyze novel bond formations and cyclization reactions. | Mild reaction conditions, high selectivity, and the potential for asymmetric induction. |
| Cascade Reactions | A series of intramolecular reactions that occur sequentially to build up molecular complexity. | Formation of multiple bonds in a single step, leading to efficient and elegant syntheses. |
| Photoredox Catalysis | The use of visible light and a photocatalyst to initiate novel chemical transformations. | Environmentally friendly, mild reaction conditions, and access to unique reactive intermediates. |
Advancements in Asymmetric Synthesis and Stereochemical Control
The spiro[indoline-3,2'- Current time information in Le Flore County, US.mdpi.comdioxan]-2-one molecule possesses a chiral spirocenter at the C3 position of the indoline (B122111) ring. The absolute configuration of this stereocenter can have a profound impact on the biological activity of the molecule. Consequently, the development of methods for the asymmetric synthesis of this compound is of paramount importance. rsc.orgrsc.org
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirooxindoles, and its application to the synthesis of spiro[indoline-3,2'- Current time information in Le Flore County, US.mdpi.comdioxan]-2-one is a promising area for future research. doi.org Chiral Brønsted acids, Lewis bases, and phase-transfer catalysts could all be employed to control the stereochemical outcome of key bond-forming reactions. mdpi.com
Furthermore, the use of chiral metal catalysts, such as those based on rhodium, iridium, or copper, could provide an alternative approach to asymmetric synthesis. nih.gov The development of novel chiral ligands that can effectively control the facial selectivity of reactions at the prostereogenic center of suitable precursors would be a key focus of this research.
The table below outlines potential strategies for achieving stereochemical control in the synthesis of Spiro[indoline-3,2'- Current time information in Le Flore County, US.mdpi.comdioxan]-2-one.
| Strategy | Catalyst Type | Key Features |
| Organocatalysis | Chiral amines, phosphoric acids, squaramides, etc. | Metal-free, environmentally benign, and often provides high enantioselectivity. |
| Transition-Metal Catalysis | Chiral complexes of Rh, Ir, Pd, Cu, etc. | High turnover numbers, broad substrate scope, and tunable reactivity. |
| Chiral Auxiliary-Mediated Synthesis | Covalently attached chiral groups to guide the stereochemical outcome. | Predictable stereochemical control, but requires additional synthetic steps for attachment and removal. |
| Biocatalysis | Enzymes (e.g., ketoreductases, lipases) | High enantioselectivity and specificity, operates under mild conditions. |
Discovery of Novel Reactivity Patterns and Chemical Transformations
The chemical reactivity of spiro[indoline-3,2'- Current time information in Le Flore County, US.mdpi.comdioxan]-2-one is largely unexplored. A systematic investigation of its reactivity towards a range of reagents and reaction conditions could reveal novel chemical transformations and provide access to a diverse array of new molecular architectures.
The indoline-2-one moiety contains several reactive sites, including the lactam carbonyl group, the N-H bond, and the aromatic ring. The selective functionalization of these positions could lead to the synthesis of novel derivatives with tailored properties. For example, the development of methods for the regioselective halogenation, nitration, or acylation of the aromatic ring would be of interest.
The 1,3-dioxane (B1201747) ring also presents opportunities for chemical modification. For instance, ring-opening reactions could provide access to functionalized oxindole (B195798) derivatives with acyclic side chains at the C3 position. Conversely, the elaboration of the dioxane ring through the introduction of additional functional groups could lead to the synthesis of more complex spirocyclic systems.
Integration with Flow Chemistry, Automated Synthesis, and Artificial Intelligence in Chemical Synthesis
The integration of modern synthetic technologies, such as flow chemistry, automated synthesis, and artificial intelligence (AI), could significantly accelerate the research and development of spiro[indoline-3,2'- Current time information in Le Flore County, US.mdpi.comdioxan]-2-one chemistry.
Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and the potential for seamless scale-up. mdpi.com The development of continuous-flow methods for the synthesis of spiro[indoline-3,2'- Current time information in Le Flore County, US.mdpi.comdioxan]-2-one would be a valuable contribution to the field.
Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, could be used to rapidly screen a wide range of reaction conditions and identify optimal synthetic protocols. This high-throughput approach would be particularly useful for the discovery of novel catalysts and the optimization of asymmetric synthetic methods.
Artificial intelligence and machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions, design novel synthetic routes, and identify promising drug candidates. The application of these computational tools to the study of spiro[indoline-3,2'- Current time information in Le Flore County, US.mdpi.comdioxan]-2-one could provide valuable insights into its reactivity and guide the design of new synthetic strategies and analogues with desired properties.
Expanding the Scope of Applications in Emerging Fields of Chemistry and Materials Science
While the biological activity of spirooxindoles has been the primary focus of research to date, there is considerable potential for the application of spiro[indoline-3,2'- Current time information in Le Flore County, US.mdpi.comdioxan]-2-one in other areas of chemistry and materials science.
For example, the rigid spirocyclic framework of this molecule could make it a useful building block for the construction of novel supramolecular architectures, such as molecular cages, capsules, and polymers. The incorporation of this motif into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic materials could also be explored.
Furthermore, the unique photophysical properties of spirooxindole derivatives suggest that they may have applications as fluorescent probes for biological imaging or as sensors for the detection of specific analytes. The synthesis and evaluation of spiro[indoline-3,2'- Current time information in Le Flore County, US.mdpi.comdioxan]-2-one analogues with tailored photophysical properties would be a worthwhile endeavor.
The table below highlights potential emerging applications for Spiro[indoline-3,2'- Current time information in Le Flore County, US.mdpi.comdioxan]-2-one.
| Field | Potential Application | Rationale |
| Materials Science | Building block for novel polymers and supramolecular assemblies. | The rigid spirocyclic core can impart unique structural and electronic properties. |
| Organic Electronics | Component of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | The extended π-system of the indoline core can be tuned for desired electronic properties. |
| Chemical Sensing | Fluorescent probe for the detection of metal ions or other analytes. | The photophysical properties can be modulated by analyte binding. |
| Bioimaging | Fluorescent label for imaging biological processes. | The spirooxindole scaffold can be functionalized with targeting groups and fluorophores. |
Q & A
Q. What strategies resolve contradictions in bioactivity data for spirooxindole derivatives?
- Methodological Answer : Discrepancies in biological activity (e.g., antileishmanial vs. antibacterial effects) often arise from structural modifications. Systematic SAR studies comparing substituents (e.g., nitro vs. acetamide groups) and computational docking (e.g., AutoDock Vina) can identify critical pharmacophores. For example, 5′-phenyl substitutions enhance Leishmania major inhibition by 3.5-fold compared to unsubstituted analogs .
Q. How do catalyst systems influence spirooxindole reaction pathways?
- Methodological Answer :
- Tri(n-butyl)phosphine (TBP) : Promotes domino reactions via zwitterionic intermediates, enabling spiro[cyclohexane-1,3'-indoline] formation with >70% yields. TBP’s nucleophilicity outperforms triphenylphosphine in regioselective annulations .
- DBU (1,8-diazabicycloundec-7-ene) : Facilitates Michael/cyclization cascades in ethylene glycol, yielding dihydrospiro[pyrrol-3,2'-oxindoles] with enantiomeric excess (ee) up to 92% under chiral induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
